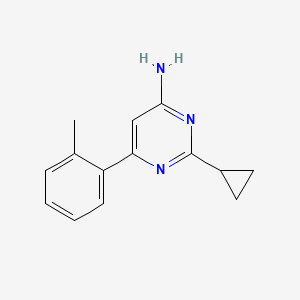

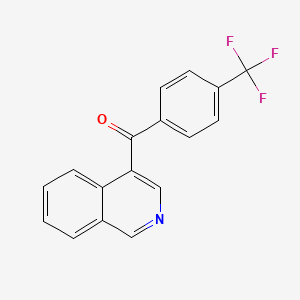

4-(4-Trifluoromethylbenzoyl)isoquinoline

説明

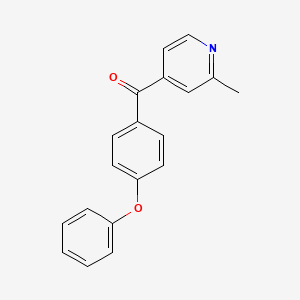

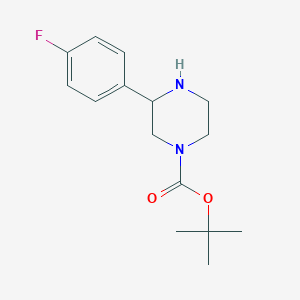

“4-(4-Trifluoromethylbenzoyl)isoquinoline” is a chemical compound with the molecular formula C17H10F3NO and a molecular weight of 301.26 g/mol . It is not intended for human or veterinary use and is primarily used for research.

Synthesis Analysis

The synthesis of isoquinolines, the class of compounds to which our molecule belongs, has been extensively studied. A variety of methods have been developed, including palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . Other methods involve sequential coupling-imination-annulation reactions of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate in the presence of a palladium catalyst .Molecular Structure Analysis

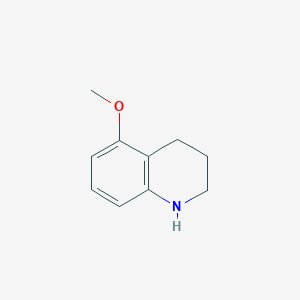

The molecular structure of “4-(4-Trifluoromethylbenzoyl)isoquinoline” consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety . The trifluoromethyl group is attached to the benzoyl group at the 4-position.Chemical Reactions Analysis

Isoquinolines can undergo a variety of chemical reactions. For example, aromatic and heteroaromatic ketoximes can undergo a regioselective cyclization with alkynes in the presence of a catalytic amount of RuCl2 and NaOAc to give isoquinoline derivatives . Oximes can also serve as a directing group and an internal oxidant in the synthesis of isoquinolines via Pd(II)-catalyzed homocoupling or cyclization with vinyl azides .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Trifluoromethylbenzoyl)isoquinoline” include a molecular weight of 301.26 g/mol and a molecular formula of C17H10F3NO .科学的研究の応用

Synthesis Processes

- 4-(4-Trifluoromethylbenzoyl)isoquinoline has been involved in various synthesis processes. One example is the BF3-promoted synthesis of diarylhexahydrobenzo[f]isoquinoline, which undergoes ring contraction, chain elongation, and intramolecular electrophilic cyclization. This process exemplifies a novel rearrangement reaction catalyzed by boron trifluoride etherate, expanding the scope of application for such compounds (Chang et al., 2010).

Structural and Chemical Analysis

- The crystal structures of isoquinoline with various acids have been determined, revealing details about hydrogen bond interactions between carboxy O atoms and base N atoms. These findings contribute to the understanding of molecular interactions involving isoquinoline derivatives (Gotoh & Ishida, 2015).

Novel Compound Formation

- Research has shown the formation of novel compounds through reactions involving 1-chloroisoquinolines, catalyzed by palladium and various additives. These reactions lead to the formation of diverse isoquinoline derivatives, demonstrating the versatility of isoquinoline in synthesizing new chemical entities (Prabakaran, Manivel, & Khan, 2010).

Medical and Biological Applications

- Some derivatives of isoquinoline, such as hexahydrobenzo[de]isochromanes, have been synthesized and evaluated for antileishmanial activity. This highlights the potential of isoquinoline derivatives in therapeutic applications (Saikia et al., 2016).

Photophysical Properties

- Isoquinoline derivatives have been studied for their unique photophysical properties. For example, the isoquinolinone derivative 2-methyl-1,4-diphenylbenzo[g]isoquinolin-3(2H)-one exhibits dual fluorescence emission, making these compounds candidates for sensors and optoelectronic applications (Craig, Duong, Wudl, & Schwartz, 2009).

Luminescence in Polycyclic Aromatics

- Isoquinoline-nucleated polycyclic aromatic compounds have been synthesized and their luminescence properties explored. These compounds show aggregation-induced emission characteristics, useful in the development of luminescent materials (Li et al., 2020).

Chemical Synthesis and Characterization

- The synthesis and X-ray characterization of isoquinoline derivatives have provided insights into the importance of interactions like F⋯O in chemical structures. Such studies are crucial for understanding the molecular architecture and reactivity of isoquinoline-based compounds (Grudova et al., 2020).

Safety and Hazards

The safety data sheet for a similar compound, 4-(Trifluoromethyl)benzoyl chloride, suggests that it is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

isoquinolin-4-yl-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F3NO/c18-17(19,20)13-7-5-11(6-8-13)16(22)15-10-21-9-12-3-1-2-4-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFGSPGYKBMXNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[(4-chlorophenyl)thio]-1H-indole-2-carboxylate](/img/structure/B1463220.png)

![5-Chloro-8-fluoro-4-{[(2-methylpyrimidin-4-yl)methyl]amino}quinoline-3-carbonitrile](/img/structure/B1463231.png)